molecular formula C22H17N3O6 B4936327 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide

カタログ番号 B4936327
分子量: 419.4 g/mol
InChIキー: APXPHIRQFHINRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). It was first synthesized in 2003 by researchers at the University of Dundee and has since been used extensively in scientific research.

作用機序

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide works by inhibiting the activity of AMPK, an enzyme that plays a key role in regulating cellular energy metabolism. By blocking AMPK, this compound can alter the balance of energy production and consumption within cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and to inhibit cell proliferation and migration. In animal models of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity. It has also been investigated for its potential to reduce inflammation and oxidative stress, both of which are implicated in the development of many chronic diseases.

実験室実験の利点と制限

One of the main advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide is its specificity for AMPK, which makes it a valuable tool for investigating the role of this enzyme in various physiological processes. However, like all small molecule inhibitors, it has some limitations. For example, it may not be effective in all cell types or under all conditions, and it may have off-target effects on other enzymes or signaling pathways.

将来の方向性

There are many potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide. Some possible areas of investigation include:
- Further elucidation of the molecular mechanisms underlying its effects on cancer cells, with the goal of developing more effective cancer therapies.
- Investigation of its potential as a treatment for other chronic diseases, such as Alzheimer's disease or Parkinson's disease.
- Development of more potent and selective AMPK inhibitors based on the structure of this compound.
- Investigation of the potential for combination therapies involving this compound and other drugs or therapies, in order to enhance its efficacy and reduce side effects.

合成法

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide involves several steps, including the condensation of 2-amino-5-methoxybenzoic acid with 2-methoxybenzoyl chloride to form 2-(2-methoxybenzoylamino)-5-methoxybenzoic acid. This compound is then treated with nitric acid and sulfuric acid to introduce the nitro group, followed by reaction with 2-amino-1,3-benzoxazole to form the final product.

科学的研究の応用

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide has been used in a wide range of scientific research, particularly in the fields of cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of cancer cells and to improve glucose tolerance in animal models of diabetes. It has also been investigated as a potential treatment for atherosclerosis and other cardiovascular diseases.

特性

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-29-18-9-8-14(22-24-15-5-3-4-6-19(15)31-22)11-16(18)23-21(26)13-7-10-20(30-2)17(12-13)25(27)28/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXPHIRQFHINRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。